1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSNUNUESTDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259755 | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-25-4 | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887625-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves the reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride in the presence of a suitable solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for approximately 3 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase is an enzyme crucial for melanin production, making it a target for treating hyperpigmentation disorders. Research has indicated that derivatives of piperazine, including 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine, exhibit significant inhibitory effects on tyrosinase activity.
- Case Study : A study reported the synthesis of compounds based on the piperazine scaffold that demonstrated competitive inhibition of tyrosinase from Agaricus bisporus, with some derivatives showing IC50 values significantly lower than that of kojic acid, a common skin-lightening agent .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Compound 26 | 0.18 | Highly effective inhibitor |
This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
Antimicrobial Activity
Another area of application for this compound is its antimicrobial properties. Compounds containing the thiazole and piperazine moieties have shown effectiveness against various bacterial strains.
- Research Findings : Studies have indicated that modifications to the piperazine structure can enhance antimicrobial activity, making these compounds candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity. The presence of the fluorophenyl group is critical for enhancing lipophilicity and improving binding affinity to biological targets.
Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Halogens | Increased potency against tyrosinase |
| Alteration of Piperazine Substituents | Improved selectivity towards specific targets |
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiazole ring contributes to its overall stability and reactivity. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Piperazine Family
The thiazole-piperazine scaffold is versatile, with substitutions on the thiazole or piperazine rings significantly altering biological activity. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Fluorine and chlorine enhance metabolic stability and receptor binding via hydrophobic interactions. Nitro groups may improve enzyme inhibition (e.g., MAO-B) but increase toxicity .
- Piperazine Modifications : Methyl or methanesulfonyl groups on piperazine alter solubility and bioavailability. For example, methanesulfonyl derivatives exhibit improved water solubility .
Pharmacokinetic and Metabolic Comparisons
- Fluorinated vs. Non-Fluorinated Analogues: Fluorination reduces oxidative metabolism. For instance, flunarizine (bis-4-fluorophenyl) exhibits slower hepatic clearance compared to non-fluorinated cinnarizine due to decreased cytochrome P450-mediated N-dealkylation .
- Thiazole Ring Stability : Thiazole derivatives with electron-deficient aromatic rings (e.g., 4-nitrophenyl) are more resistant to enzymatic degradation than those with electron-donating groups .
Biological Activity
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C13H14FN3S
- Molecular Weight : 336.26 g/mol
- CAS Number : 841-08-7
- LogP : 2.9586 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
- Polar Surface Area : 25.20 Ų
Antitumor Activity
Research has shown that thiazole derivatives exhibit promising antitumor properties. For instance, compounds with a thiazole ring have been linked to significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole-integrated compounds demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin, suggesting strong potential for development as antitumor agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Bcl-2 Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. In a series of studies, thiazole-bearing piperazine analogues were synthesized and evaluated for their ability to inhibit seizure activity in animal models. The results indicated that certain structural modifications could enhance anticonvulsant efficacy significantly .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. For example, a study highlighted the effectiveness of thiazole-based compounds against Agaricus bisporus tyrosinase, demonstrating their potential in treating fungal infections without cytotoxic effects on human cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the thiazole and piperazine rings is crucial for enhancing biological activity. Modifications such as electron-donating groups on the phenyl ring have been shown to increase cytotoxicity and selectivity against target cells .
Case Studies
- Antitumor Activity Evaluation : In vitro tests on a panel of cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative effects, with some compounds showing IC50 values lower than established chemotherapeutic agents .
- Anticonvulsant Screening : A series of piperazine-thiazole hybrids were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The most active compounds were those with specific substitutions on the piperazine nitrogen atom .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with nucleophilic substitution of piperazine derivatives. For example, react 1-(4-fluorophenyl)thiazole precursors with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify using silica gel column chromatography (ethyl acetate:hexane, 1:8) .
- Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of propargyl bromide) and reaction time (6–7 hours) to improve yield. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can further functionalize the piperazine core .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology :
- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, aromatic protons (δ 6.99–7.32 ppm) and piperazine CH₂ groups (δ 2.39–3.81 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., C 67.00% vs. 67.15% observed) .
Advanced Research Questions
Q. What experimental strategies can validate the reported SERT (serotonin transporter) inhibitory activity (Ki = 14 nM) and its conformational selectivity?
- Methodology :
- Radioligand Binding Assays : Use -citalopram in HEK293 cells expressing human SERT. Measure displacement curves to calculate Ki values .
- Kinetic Studies : Compare association/dissociation rates with competitive vs. noncompetitive inhibitors to confirm noncompetitive binding .
- Molecular Dynamics Simulations : Model compound-SERT interactions to identify conformational changes induced by binding .
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess first-pass metabolism. For example, oxidative degradation pathways (e.g., 4,4'-difluorobenzophenone formation) may reduce bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC via LC-MS/MS after intravenous/oral administration in rodents .
- Blood-Brain Barrier (BBB) Penetration : Evaluate using in situ perfusion models or PAMPA-BBB assays to correlate in vitro activity with CNS efficacy .
Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic (acid/base) conditions .
- HPLC-MS/MS : Use reversed-phase C18 columns with micellar or microemulsion mobile phases (e.g., SDS/butanol) to separate degradation products like bis(4-fluorophenyl)methanol .
- Stability-Indicating Methods : Validate specificity, accuracy, and robustness per ICH Q2(R1) guidelines .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity against off-target kinases?
- Methodology :
- Fragment-Based Drug Design : Modify the 1-(4-fluorobenzyl)piperazine core with substituents (e.g., methoxy, chloro) to enhance kinase binding .
- Kinase Profiling Panels : Test against >100 kinases (e.g., EGFR, VEGFR) to identify off-target hits. Use IC₅₀ values to prioritize analogs .
- Co-crystallization Studies : Solve X-ray structures with target kinases (e.g., SHELX-refined PDB entries) to guide rational design .
Methodological Considerations
- Synthesis Challenges : Avoid propargyl bromide excess to prevent di-alkylation byproducts .
- Data Interpretation : Use ANOVA for binding assay triplicates and Grubbs’ test to exclude outliers in pharmacokinetic data .
- Safety : Follow GHS guidelines for handling skin/eye irritants (e.g., wear nitrile gloves, use fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
